Nickel sulfamate

Description

Historical Trajectories in Nickel Sulfamate (B1201201) Research and Development

The journey of nickel sulfamate from a laboratory curiosity to an industrial mainstay is marked by key scientific discoveries and the pioneering efforts of researchers who recognized its potential.

The concept of using sulfamate solutions for electrodeposition was first introduced in 1938 by Italian scientists L. Cambi and R. Piontelli. hartmaterials.comsterc.org Their work, presented to the Lombardy Institute of Sciences, detailed the conditions for depositing nickel and other metals from sulfamate baths and mentioned the use of boric acid as a buffer. hartmaterials.comnmfrc.org This initial research laid the scientific groundwork for future developments.

Following the commercial production of sulfamic acid in the United States in the late 1930s, further interest was sparked. hartmaterials.comsterc.org A significant milestone was the issuance of a U.S. patent to M.E. Cupery of DuPont in 1943, which covered the electrodeposition of copper, nickel, and lead from sulfamate electrolytes. plateworld.comhartmaterials.comeffectrode.com Despite these early patents, sulfamate-based plating did not see immediate widespread commercial use. effectrode.com

The commercial breakthrough for this compound plating occurred in the late 1940s and early 1950s. Richard C. Barrett is credited with introducing the first commercially successful this compound bath to the American electrotype industry in 1949. hartmaterials.comsterc.org This application marked a pivotal moment, demonstrating the practical advantages of the process on an industrial scale. sterc.org By 1954, over 60 commercial sulfamate nickel plating baths were in operation in the U.S., comprising more than 50,000 gallons of solution. sterc.org

The primary drivers for its adoption were the desirable physical properties of the resulting nickel deposits. Key advantages that spurred its commercial growth include:

Low Internal Stress : Deposits from sulfamate baths exhibit significantly lower internal stress compared to those from Watts-type solutions. nickelinstitute.orghartmaterials.com This property is crucial for electroforming and for coating components that are subject to flexing or thermal cycling, as it minimizes cracking and improves adhesion.

High Deposition Rates : The high solubility of this compound allows for the formulation of baths with high nickel ion concentrations, which in turn permits the use of high current densities, leading to faster plating rates. plateworld.comhartmaterials.com

Excellent Ductility : The nickel deposited is highly ductile, making it suitable for engineering applications where parts may need to be bent or formed after plating. nmfrc.orgplateworld.com

These features made this compound baths particularly valuable in electroforming, for building up worn or undersized engineering components, and in the electronics industry. hartmaterials.com Subsequent research in the 1950s and 1960s by scientists like Myron Diggin and B.B. Knapp further refined the process and expanded the understanding of how operating conditions influence the mechanical properties of the deposit. hartmaterials.comeffectrode.com

Significance of this compound in Advanced Materials Science and Engineering

In contemporary materials science, this compound continues to be a subject of significant research, enabling advancements in a variety of high-performance applications.

This compound electrolytes offer a distinct set of advantages that make them superior to other systems, like the conventional Watts bath, for advanced electrodeposition and electroforming. nmfrc.orgplateworld.com The primary benefits are directly related to the properties of the deposited nickel, which can be precisely controlled.

| Feature | This compound Bath | Watts Bath | Significance in Research & Application |

| Internal Stress | Very low, can be made compressive. nickelinstitute.org | Tensile (typically 125-185 MPa). nickelinstitute.org | Crucial for electroforming complex shapes and preventing distortion or cracking in thick deposits. atamanchemicals.com |

| Deposition Rate | High, due to high salt solubility and current density tolerance. hartmaterials.comsterc.org | Moderate. | Enables rapid fabrication of components, which is vital for industrial production and prototyping. plateworld.com |

| Ductility | High. nmfrc.org | Lower. | Allows for post-plating mechanical deformation and enhances fatigue resistance. |

| Purity of Deposit | High chemical purity is achievable. sterc.org | Purity can be lower due to additive breakdown. | Essential for applications in electronics and where specific physical properties are required. |

| Hardness | Typically lower but can be increased with additives. hartmaterials.com | Generally harder deposits. | The inherent softness combined with high ductility is advantageous for many engineering applications. sterc.org |

These characteristics make this compound the preferred electrolyte for high-reliability applications, including aerospace components, and for the fabrication of micro-devices. atamanchemicals.com

Research into this compound is pushing beyond its traditional roles in plating and electroforming into new and innovative technological areas.

Micro-Electro-Mechanical Systems (MEMS) : The low-stress deposits from this compound baths are ideal for the micro-fabrication of MEMS components. soton.ac.uk High-speed nickel electroforming using sulfamate solutions has become a key technique for manufacturing these microsystems. nmfrc.orgplateworld.com Researchers are also exploring the electrodeposition of nanocrystalline Nickel-Boron (Ni-B) alloys from this compound solutions to create MEMS components with enhanced hardness, thermal stability, and mechanical performance. myu-group.co.jp

Battery Technology : Nickel compounds are critical materials for the cathodes in lithium-ion batteries, particularly for electric vehicles (EVs). marketresearchintellect.comkoreazinc.co.kr While nickel sulfate (B86663) is more commonly mentioned as the direct precursor for battery cathodes, the underlying electrochemistry and purification technologies associated with high-purity nickel salts like sulfamate are relevant to the supply chain for battery-grade nickel. evitachem.comlithium-chemical.comgtresourcesinc.commcc-energy.com.cn The demand for high-purity nickel is driving innovation across all nickel chemical production. nickelinstitute.org

Catalysis : this compound is used in the synthesis of nickel catalysts. evitachem.comatamanchemicals.com Furthermore, recent research has demonstrated novel applications in catalysis, such as in photochemically-driven, nickel-catalyzed reactions for creating N-(hetero)aryl sulfamate esters, which are valuable in organic synthesis. nih.govacs.org Other studies focus on nickel precatalysts for Suzuki-Miyaura coupling reactions involving aryl sulfamates, offering a more sustainable alternative to palladium catalysts. nih.gov

This expanding scope of research underscores the versatility of this compound and its enabling role in the development of next-generation materials and technologies.

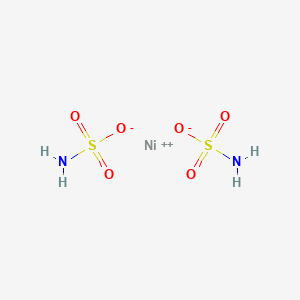

Structure

2D Structure

Properties

IUPAC Name |

nickel(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERTUBUCQCSNJU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni(SO3NH2)2, H4N2NiO6S2 | |

| Record name | Nickel(II) sulfamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Nickel(II)_sulfamate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065622 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nickel sulfamate, 50% aqueous solution: blue-green liquid; [MSDSonline] | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13770-89-3 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Precursor Chemistry of Nickel Sulfamate

Methodologies for Nickel Sulfamate (B1201201) Synthesis

The production of nickel sulfamate fundamentally involves the reaction of a nickel source with sulfamic acid. The choice of the nickel precursor significantly influences the reaction kinetics, process conditions, and the profile of any impurities present.

Dissolution-Based Synthetic Routes Utilizing Nickel Powder and Sulfamic Acid

A prominent method for synthesizing this compound involves the direct dissolution of nickel powder in an aqueous solution of sulfamic acid. google.comevitachem.com This approach is valued for its potential to produce high-purity this compound solutions, which are crucial for applications demanding superior deposit characteristics. atamanchemicals.com The reaction is typically accelerated by oxygenating the suspension of nickel powder in the sulfamic acid solution. google.comatamanchemicals.com

The fundamental chemical reaction is believed to proceed as follows, with oxygen playing a key role:

Ni + 2H₂NSO₃H + ½O₂ → Ni(NH₂SO₃)₂ + H₂O google.com

To achieve a rapid dissolution rate, substantially pure oxygen gas is often sparged through the reaction mixture. google.comatamanchemicals.com This oxygenation, coupled with active agitation to keep the nickel particles suspended, is essential for driving the reaction to completion efficiently. google.com The process is carefully controlled to maintain a pH below 5.0, and preferably within the range of 1.5 to 2.5, to minimize the hydrolysis of both sulfamic acid and the resulting this compound. google.comatamanchemicals.com

Direct Reaction Pathways Involving Metallic Nickel and Sulfamic Acid

Direct reaction pathways encompass the use of various forms of metallic nickel, including not only powder but also nickel sheets, screens, and catalysts, with sulfamic acid. google.com These methods can offer economic advantages by utilizing less expensive forms of nickel compared to high-purity powders.

A key innovation in this area is the use of initiators to accelerate the reaction between metallic nickel and sulfamic acid. google.com Mineral acids such as hydrochloric acid, sulfuric acid, or phosphoric acid can be added in small quantities (0.5-10% by weight of the metallic nickel) to catalyze the reaction. google.com The general reaction is:

Ni + 2H₂NSO₃H → Ni(NH₂SO₃)₂ + H₂

In some process variations, an oxidizing agent like hydrogen peroxide is slowly added to the mixture to facilitate the complete reaction of the nickel. google.comresearchgate.net This method allows for high product yields, often exceeding 98%. google.com

Carbonate Reaction Mechanisms in this compound Production

A traditional and straightforward method for producing this compound involves the reaction of nickel carbonate with sulfamic acid. evitachem.comsterc.orgchembk.com This reaction is a simple acid-base neutralization that yields this compound, water, and carbon dioxide gas. evitachem.com

The reaction is represented by the following equation:

NiCO₃ + 2H₂NSO₃H → Ni(NH₂SO₃)₂ + H₂O + CO₂ sterc.org

Advanced Synthetic Approaches and Process Optimization in this compound Production

Role of Initiators and Oxidants in this compound Synthesis

As mentioned previously, the direct reaction between metallic nickel and sulfamic acid can be slow. To overcome this kinetic barrier, initiators and oxidants are employed.

Initiators: Mineral acids like hydrochloric, sulfuric, and phosphoric acid act as catalysts. google.com They are thought to facilitate the initial breakdown of the passive layer on the nickel surface, thereby accelerating the primary reaction with sulfamic acid. The amount of initiator is carefully controlled, typically between 0.5% and 10% of the weight of the metallic nickel. google.com

Oxidants: Oxygen and hydrogen peroxide are common oxidizing agents used in this compound synthesis. google.comgoogle.com In dissolution-based methods, sparging with pure oxygen significantly increases the rate of nickel dissolution. google.com In direct reaction pathways, the controlled addition of hydrogen peroxide ensures the complete consumption of the nickel reactant. google.comresearchgate.net The use of these oxidants allows for faster reaction times and can lead to higher product purity.

Control of Reaction Parameters for Purity and Yield in this compound Production

The purity and yield of this compound are highly dependent on the precise control of several reaction parameters.

| Parameter | Significance in this compound Production | Optimal Range/Control Strategy |

| pH | Crucial for preventing the hydrolysis of sulfamic acid and this compound, which can form ammonium (B1175870) acid sulfate (B86663) and other impurities. google.comsterc.orgplateworld.com | Maintained below 5.0, preferably in the range of 1.5 to 2.5, through controlled addition of sulfamic acid. google.comatamanchemicals.com The reaction is often considered complete when the pH rises abruptly to about 5.0. google.com |

| Temperature | Affects the rate of reaction but also the rate of hydrolysis. Higher temperatures increase the dissolution rate but also the risk of hydrolysis. google.comsterc.org | A preferred range is typically 40°C to 60°C for dissolution-based methods. google.com When using hydrogen peroxide, the temperature is often strictly controlled below 60°C to prevent vigorous, uncontrolled reactions and hydrolysis. google.com |

| Agitation | Ensures that solid reactants, such as nickel powder, remain suspended in the solution, maximizing the surface area for reaction and promoting a uniform reaction rate. google.com | Active and continuous agitation is employed throughout the synthesis process. google.com |

| Reactant Ratios | The stoichiometry of the reactants influences the completeness of the reaction and the final product purity. | In direct reaction methods, a typical ratio of metallic nickel to sulfamic acid to water is 1:3-4:7-8. google.com Providing nickel in excess of the stoichiometric requirement can enhance the dissolution rate. atamanchemicals.com |

Careful management of these parameters is essential for producing high-purity this compound solutions that meet the demanding specifications for applications such as high-speed electroplating and precision electroforming. sterc.org

Green Chemistry Principles Applied to this compound Synthesis

The growing emphasis on sustainable industrial practices has steered the chemical manufacturing sector towards the adoption of green chemistry principles. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound, a key compound in the electroplating and electroforming industries, is increasingly being evaluated through this lens to enhance its environmental profile. Applications focus on maximizing reaction efficiency, minimizing waste, and utilizing safer materials and conditions.

The core synthesis of this compound typically involves the reaction of a nickel source with sulfamic acid. The most common methods include the dissolution of nickel powder, the reaction of nickel carbonate with sulfamic acid, or a direct reaction method. evitachem.comatamanchemicals.com The application of green chemistry principles to these processes seeks to optimize them for sustainability.

Maximizing Atom Economy and Yield

One of the fundamental principles of green chemistry is maximizing atom economy, which ensures that the maximum number of atoms from the reactants are incorporated into the final product. The direct reaction of metallic nickel with sulfamic acid is inherently atom-economical.

Reaction: Ni + 2 H₂NSO₃H → Ni(SO₃NH₂)₂ + H₂

In this reaction, all atoms of the nickel and sulfamic acid are incorporated into the this compound product, with only hydrogen gas as a byproduct. This represents a highly efficient use of materials at a theoretical level. acs.org

Research and patented methods have focused on maximizing the practical yield of this reaction. For instance, one method involves the use of an initiator, such as a mineral acid (hydrochloric acid, sulfuric acid, or phosphoric acid), along with hydrogen peroxide. google.com This approach facilitates the complete reaction of the metallic nickel, achieving yields of at least 98.5%. google.com Another process enhances the dissolution rate of nickel powder by oxygenating the aqueous sulfamic acid suspension while carefully controlling the pH to remain below 5.0, which also promotes a rapid and efficient conversion. atamanchemicals.com

In contrast, older methods, such as the carbonate reaction route, are less efficient from a green chemistry perspective. This process involves reacting nickel carbonate with sulfamic acid, but the preparation of the nickel carbonate precursor itself can be resource-intensive, often requiring large volumes of water for washing away impurities.

Use of Safer Solvents and Reagents

The principle of using safer solvents and auxiliaries is a cornerstone of green chemistry. The primary synthesis methods for this compound predominantly use water as the reaction solvent, which is considered the most environmentally benign solvent. atamanchemicals.comjournalijar.com

Furthermore, the trend in the application of this compound, which informs its manufacturing priorities, is toward more environmentally friendly formulations. A significant area of research is the development of boric acid-free this compound electroplating baths. evitachem.com This move is driven by increasing environmental regulations concerning boron-containing effluents, pushing the industry towards greener operational use, which in turn favors purer, more adaptable this compound synthesis. evitachem.comdatainsightsmarket.com

Energy Efficiency

Designing processes for energy efficiency can significantly reduce the environmental and economic impact of chemical manufacturing. In this compound synthesis, methods that accelerate the reaction rate can lower energy consumption. The use of initiators or oxygenation not only increases yield but also speeds up the dissolution of nickel, potentially reducing the need for prolonged heating. atamanchemicals.comgoogle.com A patented method notes that the reaction temperature when adding hydrogen peroxide should be controlled to below 60°C, indicating a process that avoids high energy inputs. google.com The development of this compound solutions that can be used effectively at lower temperatures in plating applications also contributes to a reduced carbon footprint during the product's use phase. nihonkagakusangyo.co.jp

Catalysis

Catalytic reagents are superior to stoichiometric ones as they are used in small quantities and can be recycled. In one of the optimized synthesis methods for this compound, mineral acids are added as "initiators" in quantities of just 0.5 to 10% of the weight of the metallic nickel. google.com While not a catalyst in the classical sense of being regenerated in a cycle, their use in small, sub-stoichiometric amounts to increase reaction efficiency aligns with the spirit of this principle, avoiding large quantities of auxiliary reagents. acs.orggoogle.com The use of sulfamic acid itself as a recyclable, solid acid catalyst in various organic syntheses underscores its favorable environmental profile, although in this context, it serves as a primary reactant. researchgate.netresearchgate.net

The following table summarizes the application of green chemistry principles to various this compound synthesis methods.

| Green Chemistry Principle | Application in this compound Synthesis | Synthesis Method | Benefit |

|---|---|---|---|

| Atom Economy & Yield Maximization | Direct reaction of Ni metal and sulfamic acid. Use of an initiator (H₂O₂) to drive the reaction to completion. | Direct Reaction Method | High theoretical atom economy; practical yields can exceed 98.5%. google.com |

| Waste Prevention | Avoids multi-step processes and significant washing stages. | Dissolution / Direct Reaction Methods | Reduces water consumption and generation of waste streams compared to the carbonate method. |

| Use of Safer Solvents | Water is used as the primary solvent for the reaction. | All common methods | Eliminates the need for volatile or toxic organic solvents. atamanchemicals.com |

| Energy Efficiency | Enhanced dissolution via oxygenation or initiation allows for rapid reactions at moderate temperatures (e.g., below 60°C). | Accelerated Direct Reaction Methods | Reduces overall energy consumption for the synthesis process. google.com |

| Catalysis | Use of small, sub-stoichiometric amounts of mineral acids as initiators to improve reaction kinetics. | Initiated Direct Reaction Method | Improves reaction efficiency without the need for large quantities of auxiliary reagents. google.com |

Compound Information Table

Electrodeposition Dynamics from Nickel Sulfamate Electrolytes

Fundamental Electrochemical Mechanisms of Nickel Sulfamate (B1201201) Electrodeposition

The electrodeposition of nickel from sulfamate solutions involves complex electrochemical reactions at both the cathode and the anode.

Simultaneously, proton reduction (hydrogen evolution) occurs, particularly in acidic solutions. nmfrc.org This side reaction can affect the cathode efficiency and the properties of the deposited nickel. casf.caresearchgate.net The rate of hydrogen evolution is influenced by factors such as pH and the presence of certain additives. nmfrc.orgscispace.com In sulfamate baths, the hydrogen content of the deposits has been observed to increase with current density. sterc.org

A micro-kinetic model has been developed to treat the reduction of Ni(II) and protons as two multi-step reactions involving adsorbed intermediates, Ni(I)ₐₒₛ and Hₐₒₛ, respectively. imperial.ac.ukresearchgate.net This model helps in understanding and predicting the rates of nickel deposition and current efficiency as a function of Ni(II) concentration, electrode potential, and bulk solution pH. imperial.ac.ukresearchgate.net

Adsorption of various species onto the electrode surface plays a crucial role in the electrodeposition process. The sulfamate anion itself may be adsorbed on the electrode surface. nmfrc.org It is believed that the codeposition of nickel and cobalt from sulfamate electrolytes involves the formation of heteronuclear surface complexes with the sulfamate anion acting as a bidentate ligand. nmfrc.orgresearchgate.net

The presence of additives can lead to the adsorption of organic molecules, which can refine the crystal structure of the deposit, thereby increasing its hardness and tensile strength while reducing ductility. technic.com The adsorption of hydrogen or other foreign materials can also modify the growth rate of the nickel deposit. sterc.org Studies have shown that the adsorption of a boric acid species on the electrode surface can suppress the reduction of water, thereby preventing the formation of nickel hydroxides/oxides. confex.com

Intermediate species, such as adsorbed Ni⁺, are postulated to be part of the nickel reduction mechanism. imperial.ac.uk The presence and behavior of these intermediates can be influenced by the electrolyte composition and operating parameters.

The anodic behavior in sulfamate baths is more complex than in other nickel plating solutions due to the potential for the sulfamate ion to oxidize. tandfonline.com This oxidation can produce species that affect the properties of the nickel deposit. tandfonline.complateworld.com The specific anodic reactions depend on the type of anode used.

Sulphur-activated nickel anodes: These dissolve at low potentials where no significant oxidation of the sulfamate ion occurs. tandfonline.comtandfonline.comcapes.gov.br

Non-activated nickel anodes: These dissolve at higher potentials, leading to the formation of small amounts of a stress-reducing substance through the anodic oxidation of the sulfamate ion. tandfonline.comtandfonline.comcapes.gov.br

Inert anodes (e.g., platinum): At the very high potentials associated with inert anodes, significant amounts of stress-reducing species, such as azodisulphonate ions, are produced. tandfonline.comtandfonline.comcapes.gov.br

The decomposition of the sulfamate ion can also be induced by unwanted changes in pH. plateworld.com At pH values below approximately 2.5, sulfamate can hydrolyze, which degrades the properties of the nickel electrodeposits and reduces the current efficiency. researchgate.netresearchgate.net The decomposition products can include hydrazine-disulfonate and dithionate. nmfrc.org

Influence of Electrolyte Composition on Nickel Sulfamate Electrodeposit Characteristics

The composition of the this compound electrolyte is a critical factor in determining the final properties of the electrodeposited nickel.

The concentration of nickel ions, primarily supplied by this compound, directly impacts the plating process. atamanchemicals.com Higher nickel concentrations allow for the use of higher current densities, leading to faster deposition rates. atamanchemicals.com However, excessively high concentrations can decrease cathodic polarization and impair the bath's dispersion ability. atamanchemicals.com Conversely, lower nickel concentrations can lead to "burning" at normal current densities and reduce both solution conductivity and cathode efficiency. atamanchemicals.com For high-speed plating, nickel metal concentrations of 90 to 135 g/L are often used. nmfrc.org

Maintaining a stable pH is crucial for consistent plating results. This compound baths are typically operated in a pH range of 3.5 to 4.5. sterc.orgplateworld.com Boric acid is the most commonly used buffering agent in these systems. plateworld.comhartmaterials.comtechnic.com Its primary function is to control the pH at the cathode surface, where the evolution of hydrogen can cause a local increase in pH. researchgate.netnickelinstitute.org

While some debate its effectiveness as a traditional buffer due to its high pKa value, boric acid has been shown to suppress the hydrogen evolution reaction, thereby maintaining the interfacial pH close to the bulk solution pH. researchgate.netelectrochemsci.org This action helps to prevent the precipitation of nickel hydroxide (B78521) and avoids the development of high internal stress in the deposits. researchgate.netelectrochemsci.org The presence of boric acid can also improve current efficiency and extend the usable current density range. researchgate.net Studies suggest that boric acid or a related species adsorbs onto the electrode surface, inhibiting water reduction and facilitating Ni²⁺ reduction. confex.comelectrochemsci.org The effectiveness of boric acid as a buffer is dependent on both its concentration and the concentration of Ni²⁺. researchgate.net

Other weak acids like formic, acetic, citric, and lactic acids can also act as buffering agents in sulfamate solutions. sterc.orgplateworld.com

Interactive Data Table: Key Components in this compound Electrolytes

| Component | Function | Typical Concentration Range | Impact on Deposit/Process |

| This compound | Primary source of Ni²⁺ ions | 90 - 135 g/L (for high speed) nmfrc.org | Higher concentration allows for higher current density and faster plating rates. atamanchemicals.com Contributes to low internal stress. atamanchemicals.com |

| Boric Acid | pH buffer, suppresses H₂ evolution | 30 - 45 g/L nickelinstitute.org | Maintains stable pH at the cathode, prevents nickel hydroxide formation, reduces internal stress, improves current efficiency. researchgate.netelectrochemsci.org |

| Nickel Chloride | Promotes anode corrosion, increases conductivity | Varies, can increase stress sterc.org | Prevents anode passivation, especially at high current densities. plateworld.com Increases tensile stress in the deposit. sterc.org |

Impact of Chloride Ions and Other Halides on Electrodeposit Properties

The addition of chloride ions to this compound plating baths serves a primary function of promoting anode corrosion, which is crucial for maintaining bath stability. sterc.orghartmaterials.com Without sufficient anode dissolution, undesirable effects such as increased internal stress, loss of ductility, and higher porosity can occur in the deposit. plateworld.com However, the concentration of chloride ions must be carefully controlled, as it directly influences the internal stress of the electrodeposited nickel.

An increase in chloride content leads to a linear and sharp rise in tensile stress. sterc.org For instance, each 10 percent increase in chloride as nickel chloride can increase the tensile stress by approximately 3,000 psi. sterc.org This necessitates a trade-off, where a minimal amount of chloride is used to ensure anode activity while keeping the induced tensile stress within acceptable limits. plateworld.comnickelinstitute.org Some studies suggest that a concentration of 3.3 g/L of nickel chloride is the minimum required to ensure active anode corrosion under typical operating conditions. hartmaterials.com It is possible to operate a sulfamate bath without chlorides, particularly when using sulfur-depolarized anodes, which helps in achieving deposits with very low internal stress. plateworld.comnickelinstitute.org

The presence of other halides, such as bromides and iodides, also affects the deposit's properties. Bromide ions, for example, have been found to promote the reduction of cobalt ions while inhibiting the reduction of nickel ions in Ni-Co alloy deposition from a sulfamate bath. researchgate.net This can be utilized to control the composition of the alloy. Halides can act as weak suppressors in the electrodeposition process, leading to an increase in the overpotential for reduction reactions. researchgate.net This, in turn, favors nucleation and results in a finer grain structure of the deposit. researchgate.net Tsuru et al. investigated the effects of chloride, bromide, and iodide additions on the internal stress in nickel films during high-speed electroplating, highlighting the complex role these ions play in the deposition dynamics. plateworld.comresearchgate.net

Investigation of Organic and Inorganic Additives in this compound Baths

A wide array of organic and inorganic additives are employed in this compound baths to modify the properties of the electrodeposits, such as internal stress, hardness, and brightness. nmfrc.org These additives can profoundly alter the deposit characteristics, enabling a high degree of control over the final product. nmfrc.org

Stress-Reducing Agents and Their Mechanistic Effects on Deposits

One of the primary advantages of this compound plating is the ability to produce deposits with low internal stress. advancedplatingtech.com However, to further reduce tensile stress or even induce a compressive stress, organic stress-reducing agents are often added to the bath. sterc.orghartmaterials.com These additives are typically sulfur-containing organic compounds. plateworld.com

These agents can be broadly categorized into two groups based on their chemical behavior. The first group includes compounds like 1,3,6-naphthalenetrisulfonic acid (NTSA) and p-toluene sulfonamide (TSA), which provide sulfur to the deposit without a significant accumulation of their decomposition byproducts in the solution. nmfrc.org The second group is exemplified by saccharin (B28170) (benzoic acid sulfimide), which is a highly effective and versatile stress reducer. nmfrc.org Saccharin's cathodic reaction can follow several paths, leading to the formation of detectable organic byproducts in the plating solution. nmfrc.org It is capable of influencing internal stress at much lower concentrations than NTSA and TSA. nmfrc.org

The mechanism by which these sulfur-containing additives reduce stress involves the incorporation of sulfur into the nickel deposit. plateworld.com This incorporation modifies the crystal growth process and lattice structure, thereby altering the internal stress. However, the presence of sulfur can have a detrimental effect on the high-temperature properties of the deposit, causing embrittlement at temperatures above 200°C (392°F). plateworld.comtechnic.com

Parametric Control in this compound Electroplating Processes

Effects of Current Density on this compound Deposit Morphology and Properties

Current density, defined as the electric current per unit area of the cathode surface, is a critical parameter that significantly influences the morphology and properties of the nickel deposit. bigelaizincplating.com

The grain size of the deposit is directly affected by the current density. Generally, lower current densities result in slower deposition rates and tend to produce larger grains, while higher current densities increase the rate of nucleation, leading to a finer grain structure. bigelaizincplating.com This refinement in grain size is often associated with an increase in the hardness of the deposit. nih.gov However, some studies have shown that in sulfamate baths, hardness can decrease as the current density increases beyond a certain point. scielo.org.ar

Internal stress is also influenced by current density. In many cases, lower current densities result in lower internal stress. bigelaizincplating.com As the current density increases, the internal stress may gradually increase. sterc.org The uniformity of the coating is also at stake; excessively high current densities can lead to "burning" or rough deposits, particularly at the edges and corners of the workpiece. nmfrc.orgbigelaizincplating.com Conversely, very low current densities may not provide adequate throwing power, which is the ability of the plating solution to produce a deposit of uniform thickness on an irregularly shaped object. nmfrc.org

The effect of current density can also be influenced by other factors such as agitation. Agitation helps to reduce the rate of increase in stress as the current density is raised. sterc.org The interplay between current density and other parameters like temperature and bath composition determines the final characteristics of the electrodeposited nickel. nmfrc.org

Temperature Effects on this compound Plating Efficiency and Deposit Characteristics

The temperature of the this compound plating bath has a profound impact on plating efficiency and the physical and mechanical properties of the resulting deposit. nmfrc.orgproplate.com

Generally, increasing the bath temperature increases the rate of deposition and improves plating efficiency. proplate.com Higher temperatures enhance the mobility of ions in the electrolyte, leading to a faster rate of diffusion and deposition. proplate.com This can be advantageous for high-speed plating applications. nmfrc.org

The internal stress of the deposit is particularly sensitive to temperature. For a given plating rate, the internal stress tends to decrease as the temperature increases. plateworld.comnmfrc.org This is a significant advantage of operating sulfamate baths at elevated temperatures. Tensile strength and ductility are also affected. In a sulfamate solution, the tensile strength typically decreases as the temperature increases up to around 49°C (120°F), after which it may slowly increase. technic.com Elongation, a measure of ductility, tends to be optimal at a specific temperature, decreasing if the temperature varies in either direction from that point. technic.com

Hardness is also influenced by temperature, generally increasing with a rise in temperature within the typical operating range. technic.com However, excessively high temperatures can lead to instability in the plating bath and may result in the hydrolysis of sulfamate, which can be detrimental to the deposit's properties. nickelinstitute.org Therefore, maintaining an optimal temperature is crucial for balancing plating speed, efficiency, and the desired characteristics of the nickel deposit. nmfrc.org

Influence of Agitation and Current Form (e.g., Pulse Plating) on Electrodeposition

The characteristics of nickel electrodeposits are significantly shaped by the operating conditions of the sulfamate plating bath. nmfrc.org Variables such as agitation and the type of electrical current applied (direct vs. pulse) can alter the hardness, internal stress, and crystalline structure of the deposited nickel. nmfrc.org

Vigorous agitation of the this compound solution is one method to control hydrogen pitting, a common defect in nickel deposits. hartmaterials.com However, the use of ultrasonic agitation as a method to decrease the gas content in deposits and enhance their properties has been found to be ineffective. researchgate.net In some electroless nickel deposition processes, agitation has been shown to increase the rate of deposition by reducing the thickness of the diffusion film at the electrode surface, thereby facilitating the transport of nickel and other ions. nmfrc.org

The application of pulse plating, as opposed to direct current (DC), offers another layer of control over the deposit's properties. Pulse plating can generate greater overpotentials at higher peak current densities, which promotes the formation of new nuclei over the growth of existing crystals. scielo.org.ar This leads to deposits with a finer grain size. scielo.org.ar Research has shown that pulse current can produce deposits with more compact and finer grains, lower porosity, and better adhesion to the substrate. scielo.org.ar Specifically, in this compound baths, pulse plating has been established to produce finer grain sizes. scielo.org.ar

Pulse reverse waveforms have also been shown to be beneficial, improving the appearance and mechanical strength of nickel electrodeposits from certain mixed baths. researchgate.net Studies comparing direct current and pulse current have found that pulse current can lead to harder deposits, with the finest grains achieved at the shortest "on-times". nmfrc.org The technique can also enhance the incorporation of nanoparticles in composite coatings and improve microhardness. mdpi.com However, in some instances, the difference in hardness between deposits from a this compound bath using rectangular wave current and direct current was not found to be significant. scielo.org.ar

| Current Form | Effect on this compound Electrodeposits | Reference |

| Direct Current (DC) | Standard deposition method; properties are baseline for comparison. | scielo.org.ar |

| Pulse Current (PC) | Produces finer, more compact grains; can increase hardness and plating rate. | scielo.org.ar |

| Pulse Reverse Current | Can improve deposit appearance and throwing power. | researchgate.netnmfrc.org |

Microstructural and Crystallographic Analysis of this compound Electrodeposits

The microstructure and crystallographic orientation of nickel electrodeposited from sulfamate baths are fundamental to its physical and mechanical properties.

Crystalline Structure and Grain Size Evolution in Sulfamate-Deposited Nickel

Nickel electrodeposited from sulfamate solutions typically exhibits a face-centered cubic (fcc) crystalline structure. sterc.org The grain size of these deposits is not static and evolves with the plating conditions. For instance, in an additive-free sulfamate solution, the morphology is often of a field-oriented texture type. researchgate.net The addition of certain agents, like saccharin, can decrease the particle size of the nickel grains at all current densities. researchgate.net

Annealing the electrodeposited nickel at various temperatures induces significant changes in the microstructure. An increase in annealing temperature generally leads to a decrease in microhardness, which is correlated with recrystallization and grain growth. p2infohouse.org At high annealing temperatures, these processes become clearly observable. p2infohouse.org The initial grain structure, which may be fine-grained, can transform into a structure with larger grains, and pores may develop along the grain boundaries, possibly due to the escape of entrapped hydrogen. sterc.org

The bath's pH also plays a crucial role, affecting plating efficiency, grain size, and defect density. researchgate.net Nickel deposited at a higher pH (e.g., 4.2) tends to have a larger grain size compared to that deposited at a lower pH (e.g., 1.15). researchgate.net

Texture and Preferred Orientation of this compound Deposits

The grains within a this compound deposit are often not randomly oriented but exhibit a preferred orientation, also known as texture. This texture is highly dependent on the electrodeposition parameters. scirp.org Common textures observed in nickel deposits include {100}, {110}, and {211}. scirp.org

In additive-free sulfamate solutions, a preferred orientation of the {100} plane is often observed. researchgate.net However, the addition of substances like polyethylene (B3416737) glycol (PEG) or saccharin can lead to an unoriented dispersed type of deposit in certain current density ranges. researchgate.net The development of preferred orientation can be influenced by current density; for example, a slight preferred orientation along the koreascience.kr plane has been observed at an optimum current density of 0.6 A/dm². sterc.orgp2infohouse.org

The relationship between deposition conditions and texture can be complex. For instance, a {110} texture has been associated with coatings having higher internal stresses and hardness, while a {100} texture is linked to lower values. scirp.org In some cases, a change in preferred orientation from the researchgate.net plane to the semanticscholar.org plane has been reported with increasing current density. p2infohouse.org The temperature of the bath also has a significant effect; a 70 μm thick nickel coating from a sulfamate bath deposited at 50°C showed a {110} texture, whereas a coating deposited at a temperature below 40°C exhibited a {100} texture. scirp.org Generally, with increasing cathode overpotential, the orientation of fcc crystals like nickel is expected to change from a {110} texture to {100}, then to {111}, and finally to a random orientation. soton.ac.uk

| Plating Parameter | Observed Texture/Orientation | Reference |

| Current Density | Can induce a shift from {100} to {210} with an increase. A slight {220} orientation seen at 0.6 A/dm². | sterc.orgp2infohouse.org |

| Temperature | Below 40°C can favor {100} texture; 50°C can favor {110} texture. | scirp.org |

| Additives (e.g., Saccharin) | Can result in an unoriented dispersed texture. | researchgate.net |

| Cathode Overpotential | Increasing overpotential may shift texture from {110} → {100} → {111} → random. | soton.ac.uk |

Nanostructured Nickel Production from Sulfamate Baths

This compound baths are extensively used for producing nanostructured nickel and nickel-matrix nanocomposite coatings. These advanced materials exhibit enhanced properties due to their fine-grained microstructure.

Nanocrystalline nickel deposits, with grain sizes below 100 nm, can be achieved through methods like pulse plating from additive-free Watts solutions. scielo.org.ar In sulfamate baths, the electrodeposition in the presence of a magnetic field has been shown to produce nickel deposits with a fine grain structure, with grain sizes varying from approximately 17 to 25 nm. The application of a magnetic field is believed to increase the mass transfer rate through convection, which reduces concentration polarization and promotes the growth of fine-grained deposits.

Furthermore, nickel-ceramic nanocomposite coatings can be electrodeposited from sulfamate baths. For example, Ni-TiO2 coatings have been produced where the codeposited TiO2 particles lead to the formation of nanocrystalline nickel grains around them. researchgate.net Similarly, nanocrystalline Ni-Co alloy deposits with grain sizes under 30 nm have been produced from sulfamate baths, with grain refinement achieved through the addition of NiBr2 and a surface brightener. The production of nickel composite coatings with alumina (B75360) (Al2O3) nanoparticles from a sulfamate bath has also been demonstrated, resulting in oxide dispersion-strengthened nickel with significantly higher yield and tensile strength.

Advanced Characterization and Analytical Methodologies for Nickel Sulfamate Systems

Spectroscopic and Microscopic Techniques for Nickel Sulfamate (B1201201) Deposit Analysis

X-ray Diffraction (XRD) for Crystallographic Characterization

X-ray Diffraction (XRD) is a fundamental, non-destructive technique used to determine the crystallographic structure, preferred orientation (texture), and grain size of nickel electrodeposits. The analysis involves directing X-rays onto the deposit and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a fingerprint of the material's crystalline arrangement.

Deposits from sulfamate baths typically exhibit a face-centered cubic (fcc) crystal structure. scribd.comtandfonline.com The intensity of the diffraction peaks, such as (111), (200), and (220), reveals the preferred orientation of the crystal grains. yamamoto-ms.co.jpkyoto-kem.com For instance, in some studies, a strong (111) and (200) peak indicates a face-centered cubic (fcc) structure for nickel deposited from a sulfamate electrolyte. yamamoto-ms.co.jp The texture of the deposit is highly dependent on plating conditions like current density and the presence of additives. For example, without additives, textures such as <100> and <110> have been reported. scribd.com The presence of certain ions, like chloride, can suppress the growth of specific planes, thereby promoting a preferential growth direction. scribd.com The broadness of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation, with broader peaks generally indicating smaller grain sizes. google.com

Table 1: Influence of Plating Parameters on Crystallographic Properties of Nickel Deposits (Illustrative Data)

| Plating Parameter | Observation from XRD | Reference |

| Current Density | Can alter preferred orientation; e.g., a columbiachemical.com texture observed at 0.6 A/dm². | kyoto-kem.com |

| Additives (e.g., Saccharin) | Can lead to grain refinement and elimination of texture. | azom.com |

| Annealing Temperature | Can induce recrystallization and grain growth, observable through sharpening of diffraction peaks. | kyoto-kem.commetrohm.com |

| Co-deposition (e.g., Co) | Can shift from pure fcc to a mixed fcc and hexagonal closed-packed (hcp) structure at high Co content. | tandfonline.com |

Electron Microscopy (SEM, TEM) for Morphological Studies

Electron microscopy provides high-resolution imaging of the surface and internal structure of nickel deposits.

Scanning Electron Microscopy (SEM) is used to study the surface morphology, including grain shape, size, and the presence of defects like nodules or pits. kyoto-kem.comdtic.mil SEM images reveal that the surface topography is significantly influenced by plating parameters such as current density and pH. yamamoto-ms.co.jp For example, deposits can range from smooth and fine-grained to nodular or columnar depending on the conditions. metrohm.comkyoto-kem.com In some cases, pyramid-like structures are observed, which can be flattened by the introduction of additives. sterc.org

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of the internal microstructure of the deposit. metrohm.com TEM is used to examine grain boundaries, dislocations, and twinning within the crystal structure. scribd.comazom.com Cross-sectional TEM can reveal the growth morphology, such as whether the grains are equiaxed or columnar. azom.com Studies have used TEM to observe the fine-grained structure of deposits and the changes that occur upon annealing, such as recrystallization and grain growth. kyoto-kem.commetrohm.com

Table 2: Morphological Features of Nickel Sulfamate Deposits Observed by Electron Microscopy

| Technique | Feature Observed | Description | Reference |

| SEM | Surface Morphology | Reveals pyramid, columnar, or equiaxed surface structures. | kyoto-kem.comsterc.org |

| SEM | Grain Structure | Shows changes in grain size and shape with varying current density. | kyoto-kem.commetrohm.com |

| TEM | Internal Microstructure | Allows for inspection of grain boundaries, twinning, and dislocations. | scribd.comazom.com |

| TEM | Growth Characteristics | Cross-sectional analysis shows columnar or equiaxed grain growth. | azom.comkyoto-kem.com |

| TEM | Annealing Effects | Visualizes recrystallization and pore formation along grain boundaries after heat treatment. | kyoto-kem.com |

In Situ Fluorescence Yield Soft X-ray Absorption Spectroscopy (FY-XAS) for Interfacial Studies

In Situ Fluorescence Yield Soft X-ray Absorption Spectroscopy (FY-XAS) is a powerful, surface-sensitive technique for probing the electronic structure and chemical state of elements at the electrode-electrolyte interface during the electrodeposition process. hiranuma.commetrohm.com By detecting the fluorescence emitted after core-level electron excitation by soft X-rays, FY-XAS can track electrochemical events in real-time. google.com

This technique has been used to investigate the electrochemical deposition of nickel from a sulfamate bath onto a platinum electrode. hiranuma.comanoplex.com Studies using in situ FY-XAS at the Ni L-edge and O K-edge can distinguish between metallic nickel (Ni) and nickel oxide (NiO) species forming at the interface. hiranuma.commetrohm.com The technique has demonstrated its ability to monitor the initial stages of nucleation and growth, revealing how additives and potential control influence the deposition mechanism at the solid-liquid interface. hiranuma.comgoogle.com For example, it was observed that in the presence of ethylene (B1197577) glycol, the electrochemical deposition of nickel was detected at specific potentials, which was not the case in its absence, highlighting the role of additives in the interfacial reaction dynamics. metrohm.comgoogle.com

Chemical Analysis of this compound Plating Solutions

Maintaining the chemical balance of the this compound plating bath is crucial for consistent and high-quality deposits. Titrimetric methods are widely used for the routine quantification of the major solution components due to their accuracy, reliability, and cost-effectiveness. kyoto-kem.com

Titrimetric Methods for Quantification of Major Components (Nickel, Boric Acid, Chlorides)

Standardized titrimetric procedures are employed to monitor the concentrations of the primary constituents of the plating bath.

Nickel: The total nickel metal concentration is most commonly determined by a complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA). metrohm.comgoogle.com The sample is typically buffered to an alkaline pH with ammonium (B1175870) hydroxide (B78521), and a metallochromic indicator, such as Murexide, is used. kyoto-kem.commetrohm.com The endpoint is signaled by a distinct color change, for instance, from green or straw-colored to a deep blue or violet, as the EDTA complexes with the last of the free nickel ions. scribd.comgoogle.com

Boric Acid: Boric acid is a very weak acid and cannot be directly titrated. Its concentration is determined by an acid-base titration after the addition of a polyol, such as mannitol (B672) or glycerol. kyoto-kem.comkyoto-kem.com The polyol complexes with the boric acid, increasing its acidity and allowing it to be titrated with a standard solution of sodium hydroxide (NaOH). kyoto-kem.comjmscience.com A mixed indicator or potentiometric endpoint detection is used to identify the neutralization point. kyoto-kem.comjmscience.com To avoid interference from nickel ions, which can precipitate as hydroxides, a masking agent like potassium ferrocyanide may be added. kyoto-kem.com

Chlorides: The chloride ion concentration, typically from nickel chloride additions for anode corrosion, is determined by a precipitation titration. metrohm.com The most common method is the Mohr method or a variation thereof, using a standardized silver nitrate (B79036) (AgNO₃) solution as the titrant. kyoto-kem.comgoogle.com An indicator such as potassium chromate (B82759) or dichlorofluorescein is used to signal the endpoint, which is observed by the formation of a colored precipitate (e.g., reddish-brown silver chromate) after all chloride ions have precipitated as silver chloride. scribd.comgoogle.com Potentiometric methods using a silver electrode can also be used for endpoint detection. dtic.milplateworld.com

Table 3: Summary of Titrimetric Methods for this compound Bath Components

| Component | Titrant | Key Reagents/Indicators | Principle | Reference |

| Nickel | EDTA (0.1 M) | Ammonium Hydroxide, Murexide Indicator | Complexometric Titration | metrohm.comgoogle.com |

| Boric Acid | Sodium Hydroxide (0.1 N) | Mannitol, Mixed Indicator (BTB/BCP) or Potentiometric | Acid-Base Titration (after complexation) | kyoto-kem.comkyoto-kem.com |

| Chlorides | Silver Nitrate (0.1 N) | Potassium Chromate or Dichlorofluorescein Indicator | Precipitation Titration | scribd.comkyoto-kem.comgoogle.com |

Determination of Hydrolysis Products (e.g., Ammonium Acid Sulfate) in Sulfamate Solutions

The sulfamate ion (NH₂SO₃⁻) can undergo hydrolysis, particularly at elevated temperatures and low pH, to form ammonium (NH₄⁺) and sulfate (B86663) (SO₄²⁻) ions. hiranuma.comhartmaterials.com This reaction, represented as NH₂SO₃H + H₂O → NH₄HSO₄, can increase the internal stress of the deposit.

The analysis of these hydrolysis products requires specific methods because the sulfamate ion interferes with standard analytical procedures. For instance, the conventional Kjeldahl method for determining ammonia (B1221849) is not suitable because it would also measure the nitrogen in the sulfamate ion. hiranuma.com Therefore, a modified approach is necessary. The ammonium ion content can be determined by making the solution alkaline with sodium hydroxide (which stabilizes the sulfamate ion) and then distilling the released ammonia for subsequent titration. tandfonline.com The sulfate content, which is equivalent to the ammonium ion content in the absence of other sulfate sources, is difficult to measure directly by barium precipitation due to interference from sulfamate ions. hiranuma.com Therefore, monitoring the ammonium ion concentration is a key method for assessing the degree of solution hydrolysis. tandfonline.com

Impurity Analysis and Their Influence on Plating Performance in this compound Baths

The performance of this compound electroplating baths is highly sensitive to the presence of impurities. nmfrc.orgresearchgate.net While these baths can sometimes tolerate higher levels of contaminants than other nickel plating systems, the accumulation of even trace amounts of metallic and organic substances can profoundly alter the properties of the electrodeposited nickel. plateworld.comsterc.org For applications such as electroforming, where low internal stress, high ductility, and deposit integrity are paramount, the rigorous analysis and control of impurities are critical for consistent and successful plating. plateworld.comnmfrc.org

Metallic Impurities

Metallic contaminants are a primary concern in this compound baths, often introduced through impure plating salts, anode dissolution, the base metal being plated, or equipment like bus bars and racks. plateworld.comnmfrc.org Their presence can dramatically affect the deposit's mechanical properties, particularly internal stress. plateworld.com

Chromium (Cr): Considered one of the most harmful impurities, chromium can cause severe issues even at parts-per-million (ppm) levels. nmfrc.org Both hexavalent (Cr⁶⁺) and trivalent (Cr³⁺) forms are detrimental. As little as 3 ppm of hexavalent chromium can induce high tensile stress, leading to cracking, peeling, dark deposits, and a reduction in cathode efficiency. nmfrc.org Trivalent chromium may also cause pitting. nmfrc.org

Iron (Fe): Iron contamination can result in deposit roughness, pitting, and darkened appearance. nmfrc.orgplateworld.com In sulfamate baths operated at a pH of 4.0 or higher, iron is oxidized at the anodes and precipitates as ferric hydroxide, which can then be removed by continuous filtration. plateworld.comnmfrc.orgsterc.org However, at a lower pH, iron remains soluble and can co-deposit, negatively affecting the plate quality. sterc.org

Copper (Cu): While having a minimal effect on internal stress and ductility, copper contamination primarily degrades the deposit's appearance, causing dark films in low-current-density areas. nmfrc.org At concentrations as low as 8 ppm, it can impair adhesion if there is a delay in applying current. nmfrc.org

Lead (Pb): Lead co-deposition increases tensile stress and leads to brittle, streaked, and dark deposits, especially in low-current-density zones. plateworld.comnmfrc.org Because it preferentially deposits at very low current densities, lead is effectively removed by electrolytic purification ("dummying"). nmfrc.org

Zinc (Zn): Zinc contamination reduces cathode efficiency. plateworld.com At elevated concentrations, it can cause dark streaks, brittleness, and "burned" deposits in high-current-density areas. nmfrc.org

Ammonium (NH₄⁺): The ammonium ion can be introduced through the sulfamic acid used to manufacture the bath or from the hydrolysis of the sulfamate ion at elevated temperatures or low pH. plateworld.comsterc.org Its presence is undesirable as it increases tensile stress and reduces the ductility of the nickel deposit. plateworld.com

The following table summarizes the effects of common metallic impurities on this compound plating.

| Impurity | Typical Source(s) | Influence on Plating Performance | Reported Max. Concentration Limit (ppm) |

|---|---|---|---|

| Chromium (Cr) | Drag-in from previous processes, impure salts | High tensile stress, cracking, peeling, dark deposits, low cathode efficiency. nmfrc.org | ~10 (total), 3 (Cr⁶⁺) nmfrc.orgtechnic.com |

| Iron (Fe) | Impure anodes, dissolution of basis metal | Roughness, pitting, dark deposits. plateworld.com | ~50 technic.com |

| Copper (Cu) | Bus bars, racks, impure salts | Dark LCD deposits, poor adhesion. nmfrc.org | ~30-40 nmfrc.orgtechnic.com |

| Lead (Pb) | Tank linings, heating coils, impure anodes | Increases tensile stress, brittle and dark LCD deposits. plateworld.comnmfrc.org | ~2 technic.com |

| Zinc (Zn) | Dissolution of basis metal (e.g., brass) | Lowers cathode efficiency, dark streaks, brittleness. nmfrc.orgplateworld.com | ~20-150 plateworld.comtechnic.com |

| Ammonium (NH₄⁺) | Sulfamate hydrolysis, impure sulfamic acid | Increases tensile stress, lowers ductility, can cause pitting. plateworld.com | Variable |

Organic Impurities

Organic contaminants can be introduced into the plating bath from several sources, including poor cleaning of parts leading to the carryover of oils and greases, breakdown products of organic additives like stress reducers, or leaching from incompatible equipment such as tank liners and hoses. nmfrc.orgnickelinstitute.org The general effect of organic contamination is an increase in deposit brittleness, pitting, and the formation of dark or discolored plates. nmfrc.org Removal of organic impurities is typically accomplished through batch or continuous carbon treatment, though care must be taken as activated carbon can also remove beneficial organic addition agents from the bath. sterc.orgtechnic.com

Analytical and Control Methodologies

Maintaining the purity of a this compound bath relies on both routine analysis and effective purification techniques.

Routine Monitoring: The Hull Cell test is a widely used practical method for quickly assessing the condition of the plating bath and the effects of impurities on the deposit across a range of current densities. plateworld.com

Advanced Analysis: For precise quantification of metallic contaminants, especially at trace levels, instrumental techniques such as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are employed. analytik-jena.com This method provides high-resolution analysis necessary for controlling impurity levels within the stringent limits required for high-performance applications. analytik-jena.com

Purification Techniques:

Low-Current-Density Electrolysis (Dummy Plating): This is the primary method for removing metallic impurities that plate out at lower current densities than nickel, such as copper, lead, and zinc. sterc.orgnmfrc.org Operating at a low pH (3.0-3.5) can enhance the efficiency of this process. nmfrc.org

High pH Treatment: This method is used to precipitate impurities like iron, chromium, and aluminum. technic.com The process involves raising the bath's pH (typically to 5.2-5.8) with nickel carbonate, often with the addition of hydrogen peroxide to aid oxidation, followed by filtration to remove the precipitated metal hydroxides. technic.com

Carbon Treatment: Activated carbon is used to adsorb organic impurities. technic.com This is often done in a separate treatment tank to avoid the continuous removal of desired organic additives. plateworld.comsterc.org

Regular analysis and the selective application of these purification methods are essential for mitigating the detrimental influence of impurities and maintaining the desired performance and deposit characteristics of the this compound plating system.

Theoretical and Computational Investigations of Nickel Sulfamate Systems

Quantum Chemical Studies on Nickel Sulfamate (B1201201) Molecular Structures and Interactions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of nickel sulfamate complexes. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules, providing a detailed picture of chemical bonding and intermolecular forces.

Electronic Structure Theory and Bonding in this compound Complexes

In aqueous solutions, such as those used for electroplating, the nickel(II) ion exists as a hydrated complex, most commonly the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺. The sulfamate anion (NH₂SO₃⁻) interacts with this coordination sphere. Understanding the electronic structure and bonding in this system is key to explaining its behavior.

Theoretical studies on the analogous [Ni(H₂O)₆]²⁺ complex using Density Functional Theory (DFT) and other ab initio methods show that it possesses an octahedral geometry. researchgate.netacs.org The interaction between the central Ni(II) ion and the six water ligands is primarily electrostatic, but with a significant degree of covalent character. The d-orbitals of the nickel ion, which are degenerate in the free ion, are split into two energy levels (t₂g and eg) by the octahedral ligand field created by the water molecules, a concept explained by Crystal Field Theory (CFT). mdpi.com This splitting dictates the complex's electronic properties, including its color and magnetic behavior. mdpi.com

Natural Bond Orbital (NBO) analysis, a technique used to study charge transfer and bonding, reveals delocalization of electron density from the lone pairs of the ligand's oxygen atoms to the unoccupied orbitals of the nickel ion. nih.govscienceasia.orglongdom.org In the case of this compound, similar interactions are expected between the oxygen atoms of the sulfamate group and the nickel center. NBO analysis of related nickel complexes shows that the Ni-O bond is formed from the interaction of hybrid orbitals on nickel and oxygen. scienceasia.org For instance, in one studied complex, the Ni-O bond resulted from the overlap of an sp²d hybrid orbital on Ni(II) with an sp² hybrid orbital on oxygen. scienceasia.org This charge transfer is a key component of the stabilization of the complex. researchgate.net

Density Functional Theory (DFT) Applications to Nickel-Sulfamate Interactions

Density Functional Theory (DFT) has become a primary tool for investigating transition metal complexes due to its balance of computational cost and accuracy. nih.gov DFT calculations have been extensively applied to study the structure, stability, and reactivity of various nickel complexes, providing valuable analogues for the this compound system. universepg.comnih.govresearchgate.net

For the hydrated nickel(II) ion, DFT studies using functionals like B3PW91 or BPW91 with basis sets such as 6-311G(d,p) have successfully predicted its structural and thermodynamic properties. universepg.com For the [Ni(H₂O)₆]²⁺ complex, these calculations yield an octahedral geometry with Ni-O bond lengths around 2.09–2.10 Å, which is in reasonable agreement with experimental data. universepg.comacs.org The binding energies of the water ligands have also been calculated, showing a decrease in binding strength as more ligands are added. acs.orgnih.gov

When other ligands, such as chloride or hydroxide (B78521), are introduced to the coordination sphere to model more complex systems, DFT can predict the relative stability of different isomers (cis vs. trans). For example, the trans isomer of [Ni(Cl)₂(H₂O)₄] was found to be more stable than the cis isomer. universepg.com These findings provide a framework for predicting how the sulfamate ligand might coordinate with the nickel ion and influence the complex's geometry and stability. DFT calculations on nickel complexes with sulfonate-containing ligands have also been performed, showing good agreement between calculated and experimental structures and confirming the utility of DFT for describing these types of interactions. nih.gov

Table 1: Comparison of DFT Functionals and Basis Sets in Nickel Complex Studies

| Study Subject | DFT Functional | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| [Ni(H₂O)n]²⁺ (n ≤ 6) | BPW91 | 6-311+G(d,p) | Calculated octahedral geometry and binding energies for hydrated Ni(II). | researchgate.netacs.org |

| [Ni(NH₃)n(H₂O)₆-n]²⁺ | UX3LYP | 6-311++G(d,p) | Compared calculated bond lengths and angles with crystallographic data. | acs.org |

| [Ni(Cl)₂(H₂O)₄] | B3PW91 | 6-311G(d,p) | Determined relative stability of cis and trans isomers. | universepg.com |

| [Ni(ibaps)(H₂O)]⁻ | Gaussian 09 | Not specified | Showed excellent agreement between calculated and experimental bond distances. | nih.gov |

Mechanistic Modeling of this compound Reactivity and Catalysis

Beyond static structures, computational models are employed to simulate the dynamic processes of chemical reactions and catalysis involving this compound. These models provide step-by-step mechanistic details that are essential for controlling and improving chemical transformations.

Micro-kinetic Modeling of Ni(II) Reduction and Proton Reduction Processes

In the context of this compound electrodeposition, a key breakthrough was the development of a micro-kinetic model by Anna Hankin to describe the reduction of Ni(II) ions. nih.govnih.gov This model treats the complex deposition process as a series of elementary reaction steps. It postulates that Ni(II) reduction is not a direct multi-electron transfer but proceeds through an adsorbed intermediate, Ni⁺ads. nih.gov

Ni(II) Reduction: Involves sequential one-electron transfer steps with an adsorbed Ni(I) intermediate (Ni⁺ads).

Proton Reduction (Hydrogen Evolution): Also involves a charge transfer step resulting in an adsorbed hydrogen atom (Hads).

These two processes compete for active sites on the electrode surface, and their relative rates are governed by a Langmuir adsorption isotherm. nih.gov The model successfully computes Ni(II) reduction rates and current efficiencies as a function of critical process parameters like Ni(II) concentration, bulk solution pH, and electrode potential. nih.govuniversepg.com It was experimentally validated and showed that a decrease in catholyte pH below approximately 2.5 leads to a significant drop in the charge yield for nickel deposition due to increased competition from proton reduction. universepg.com This mechanistic understanding has been instrumental in optimizing industrial electroplating and electrochemical recovery processes by enabling predictive control over deposit quality and efficiency. universepg.comnih.gov

Computational Elucidation of Catalytic Mechanisms Involving Sulfamate Species

Computational studies, particularly using DFT, have been crucial in elucidating the mechanisms of nickel-catalyzed reactions involving sulfamate-containing molecules, specifically aryl sulfamates. scienceasia.org Aryl sulfamates are valuable electrophiles in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. scienceasia.orgresearchgate.net

Mechanistic investigations of these catalytic cycles reveal that they typically proceed through a series of elementary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net DFT calculations have shown that for nickel-catalyzed cross-coupling of aryl sulfamates, the oxidative addition of the aryl C-O bond to the Ni(0) catalyst is often the rate-determining step. scienceasia.org

Studies on specific nickel precatalysts have used DFT to support experimental findings and provide detailed insights into the catalytic cycle. scienceasia.org For example, calculations have helped to understand the role of different nickel oxidation states (Ni(0), Ni(I), and Ni(II)) during the reaction. It was found that the formation of Ni(I) species, through comproportionation pathways, is detrimental to the desired Ni(0)/Ni(II) catalytic cycle. scienceasia.org These computational insights provide essential guidelines for designing more active and stable nickel catalysts for reactions involving sulfamate derivatives. scienceasia.org

Simulations of Interface Dynamics in this compound Electrodeposition

Understanding the dynamics at the electrode-electrolyte interface is critical for controlling the morphology and properties of electrodeposited nickel films. Molecular dynamics (MD) and other simulation techniques are used to model these complex interfacial phenomena at an atomic scale. smu.caacs.org

While studies focusing specifically on the this compound interface are not abundant, simulations of general nickel electrodeposition provide valuable insights applicable to sulfamate systems. acs.orgmpg.de Coarse-grained MD simulations have been used to investigate the influence of the electrochemical environment on the nucleation and growth of nickel nanoclusters. acs.orgmpg.de These simulations can model the dynamic diffusion of ions and the kinetics of nucleation under different conditions, such as varying current densities. mpg.de

Multi-physics simulations, operating at a larger scale, can model the interplay of fluid dynamics, ion transport, and electrochemical reactions. acs.orguctm.edu These models, often implemented in software like COMSOL, can simulate how factors like electrolyte flow rate and nozzle-cathode distance in jet electrodeposition affect the velocity distribution of the electrolyte and the resulting deposit uniformity. acs.org Although often applied to sulfate-based baths, the principles and simulation frameworks are directly relevant to this compound systems, which are also used in high-speed and jet electrodeposition. uctm.eduuu.nl Monte Carlo simulations have also been employed to predict the evolution of crystallographic texture in nickel deposits, a factor significantly influenced by bath chemistry and additives.

Applications of Nickel Sulfamate in Materials Science and Engineering

Electroforming and Micro-Electro-Mechanical Systems (MEMS) Production Using Nickel Sulfamate (B1201201)

The versatility of nickel sulfamate baths is particularly evident in the fields of electroforming and the fabrication of Micro-Electro-Mechanical Systems (MEMS). The ability to produce deposits with minimal internal stress is a key factor in these applications.

Precision Electroforming with Low-Stress this compound Deposits

Electroforming is a metal fabrication process that creates standalone metal objects by electrodepositing a metal onto a mandrel or mold, which is later removed. This compound is a preferred electrolyte for this process because it consistently produces deposits with very low internal stress. advancedplatingtech.comnickelinstitute.orgnickelinstitute.org This low stress, which can even be in the compressive range, is crucial to prevent distortion, curling, or premature separation of the electroformed part from the mandrel, especially in the initial stages of deposition. advancedplatingtech.comnickelinstitute.org The resulting nickel components, which can be up to 99.9% pure, exhibit superior ductility and machinability compared to deposits from other nickel baths like those based on sulfate (B86663). advancedplatingtech.comkcjplating.com

The low stress characteristic ensures that the final product, once removed from the form, will not deform, making it ideal for creating intricate and precise components. atamanchemicals.com This has led to its use in a wide array of applications, including the manufacturing of rocket engine components, printing plates, and molds for products with complex designs like automotive dashboards. nickelinstitute.orgatamanchemicals.com The process is typically conducted at low current densities to maintain low stress and ensure uniform thickness. nickelinstitute.org

Table 1: Typical Properties of Nickel Deposits from Sulfamate Baths

| Property | Value |

| Purity | 99.9% advancedplatingtech.comkcjplating.com |

| Internal Stress | 0-55 MPa substech.com |

| Tensile Strength | 415-610 MPa substech.com |

| Hardness | 170-230 HV substech.com |

| Elongation | 5-30% substech.com |

| Temperature Resistance | Up to 1400°C advancedplatingtech.comatamanchemicals.com |

Fabrication of Micro-Components and High Aspect Ratio Structures via Sulfamate Baths